molecular formula C9H5BrClNO2 B1451281 7-Bromo-4-chloro-1H-indole-3-carboxylic acid CAS No. 126811-26-5

7-Bromo-4-chloro-1H-indole-3-carboxylic acid

Cat. No.: B1451281
CAS No.: 126811-26-5
M. Wt: 274.5 g/mol
InChI Key: BEJNUMSUCYHJNZ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid typically involves the reaction of indole with bromine and chloroacetic acid. One common method is the bromination of indole followed by chlorination and carboxylation. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the process. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

7-Bromo-4-chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and other nucleophiles.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

7-Bromo-4-chloro-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

7-Bromo-4-chloro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

    7-Bromo-1H-indole-3-carboxylic acid: Similar in structure but lacks the chlorine substituent.

    4-Chloro-1H-indole-3-carboxylic acid: Similar in structure but lacks the bromine substituent.

    1H-Indole-3-carboxylic acid: The parent compound without any halogen substituents.

The presence of both bromine and chlorine atoms in this compound makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-bromo-4-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJNUMSUCYHJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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